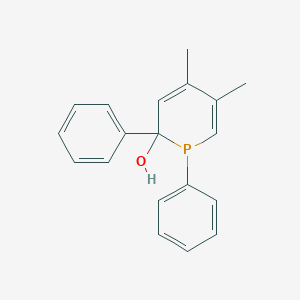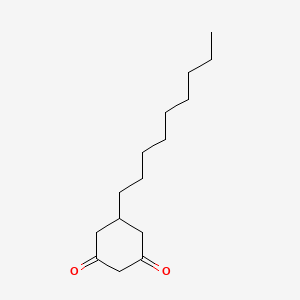![molecular formula C13H9ClN2O B14596591 2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine CAS No. 60772-64-7](/img/structure/B14596591.png)
2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C13H9ClN2O. It is characterized by the presence of an oxazole ring fused to a pyridine ring, with a 3-chloro-5-methylphenyl substituent at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine typically involves the condensation of 2-amino-5-chloropyridine with 3-chloro-5-methylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in an anhydrous solvent such as dimethylformamide (DMF) under reflux conditions. The intermediate product is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques .
化学反応の分析
Types of Reactions
2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it can induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
類似化合物との比較
Similar Compounds
- 2-(3,5-Dimethylphenyl)[1,3]oxazolo[4,5-b]pyridine
- 2-(3-Chloro-2-methylphenyl)[1,3]oxazolo[4,5-b]pyridine
- 2-(4-Methylphenyl)[1,3]oxazolo[4,5-b]pyridine
Uniqueness
2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine is unique due to the presence of both chloro and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents may enhance its potency and selectivity in various applications compared to similar compounds .
特性
CAS番号 |
60772-64-7 |
|---|---|
分子式 |
C13H9ClN2O |
分子量 |
244.67 g/mol |
IUPAC名 |
2-(3-chloro-5-methylphenyl)-[1,3]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C13H9ClN2O/c1-8-5-9(7-10(14)6-8)13-16-12-11(17-13)3-2-4-15-12/h2-7H,1H3 |
InChIキー |
CMYONSBWTJNCOD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


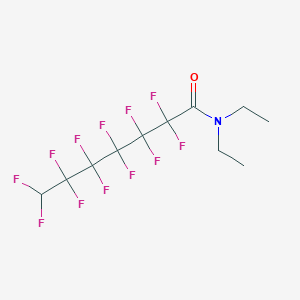
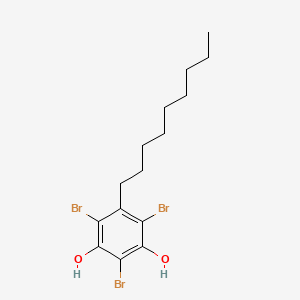
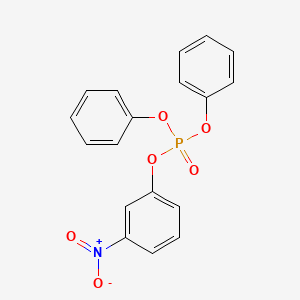
![Octahydro-3H-imidazo[1,5-a]azepine-3-thione](/img/structure/B14596533.png)
![2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14596538.png)

![N-[(2-Fluorophenyl)methyl]-N'-prop-2-en-1-ylthiourea](/img/structure/B14596554.png)
![2-Chloro-1-methyl-1h-pyrido[2,3-b]indole](/img/structure/B14596560.png)

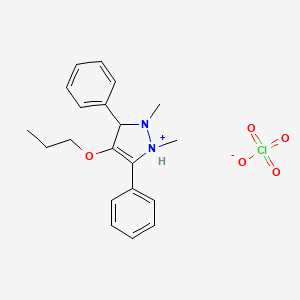
![2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol](/img/structure/B14596580.png)

